2-Methoxy-4-methylbenzonitrile

Catalog No.
S731657
CAS No.
53078-69-6
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-4-methylbenzonitrile

CAS Number

53078-69-6

Product Name

2-Methoxy-4-methylbenzonitrile

IUPAC Name

2-methoxy-4-methylbenzonitrile

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,1-2H3

InChI Key

AFCQKLCTKJQOFR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C#N)OC

Canonical SMILES

CC1=CC(=C(C=C1)C#N)OC

2-Methoxy-4-methylbenzonitrile, with the chemical formula C9H9NOC_9H_9NO and a molecular weight of 147.17 g/mol, is an aromatic organic compound characterized by a methoxy group and a methyl group attached to a benzonitrile structure. Its systematic name indicates the positions of these substituents on the benzene ring, which are at the second and fourth carbon atoms, respectively. This compound is often utilized in organic synthesis and possesses unique chemical properties due to its functional groups.

, including:

  • Nucleophilic Substitution: The nitrile group may undergo nucleophilic substitution reactions where a nucleophile replaces the cyanide ion (CN) with another group.
  • Electrophilic Aromatic Substitution: The aromatic ring can react with electrophiles, influenced by the electron-donating methoxy group, which enhances reactivity compared to unsubstituted benzonitriles .
  • Reduction Reactions: The nitrile can be reduced to an amine or aldehyde under specific conditions, expanding its utility in synthetic pathways.

Several synthesis methods for 2-Methoxy-4-methylbenzonitrile have been documented:

  • From 3-Methoxy-4-methylbenzoic Acid: This method involves:
    • Reacting 3-methoxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acyl chloride.
    • Treating the acyl chloride with ammonia to yield the amide.
    • Dehydrating the amide to produce 2-Methoxy-4-methylbenzonitrile .
  • Copper-Catalyzed Reactions: Utilizing copper catalysts and formamide as a nitrile source can also facilitate the synthesis from aryl halides .

2-Methoxy-4-methylbenzonitrile finds various applications in:

  • Organic Synthesis: It serves as an intermediate in synthesizing other organic compounds, including photorefractive polymers derived from 4-nitroaniline.
  • Pharmaceutical Chemistry: Its structural characteristics make it valuable in drug development processes.

The interaction studies of 2-Methoxy-4-methylbenzonitrile focus primarily on its metabolic pathways and potential interactions with cytochrome P450 enzymes. Its role as a CYP1A2 inhibitor suggests it may affect the metabolism of co-administered drugs that are substrates for this enzyme, highlighting its importance in pharmacokinetic studies .

Several compounds share structural similarities with 2-Methoxy-4-methylbenzonitrile. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
3-Methoxy-4-methylbenzonitrileC9H9NOC_9H_9NONitrile group at the third position relative to methoxy
4-Methoxy-2-methylbenzonitrileC9H9NOC_9H_9NODifferent positional arrangement of methoxy and methyl
2-Methoxy-5-methylbenzonitrileC9H9NOC_9H_9NOMethyl group at the fifth position
BenzonitrileC7H5NC_7H_5NLacks additional substituents; simpler structure

The unique positioning of substituents in 2-Methoxy-4-methylbenzonitrile influences its reactivity and biological activity compared to these similar compounds. Each compound's distinct arrangement affects its properties and potential applications in various fields, including pharmaceuticals and materials science.

2-Methoxy-4-methylbenzonitrile is an aromatic organic compound with the molecular formula C₉H₉NO and a molecular weight of 147.174 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-methoxy-4-methylbenzonitrile, which accurately describes the positioning of the substituents on the benzene ring. The compound is registered under Chemical Abstracts Service number 53078-69-6, providing a unique identifier for chemical databases and regulatory purposes.

The structural framework of 2-methoxy-4-methylbenzonitrile consists of a benzene ring bearing three distinct functional groups: a nitrile group (-CN) at position 1, a methoxy group (-OCH₃) at position 2, and a methyl group (-CH₃) at position 4. This specific substitution pattern creates a compound with unique electronic and steric properties that influence its reactivity and synthetic utility. The presence of both electron-donating groups (methoxy and methyl) and an electron-withdrawing group (nitrile) creates an interesting electronic environment that can be exploited in various synthetic transformations.

The physical properties of 2-methoxy-4-methylbenzonitrile include a density of 1.1 ± 0.1 grams per cubic centimeter and a boiling point of 281.4 ± 20.0 degrees Celsius at 760 millimeters of mercury. The compound exhibits a flash point of 118.2 ± 15.6 degrees Celsius and has a refractive index of 1.522. These physical characteristics are consistent with its aromatic nature and the presence of polar functional groups that contribute to intermolecular interactions.

PropertyValueUnit
Molecular FormulaC₉H₉NO-
Molecular Weight147.174g/mol
Density1.1 ± 0.1g/cm³
Boiling Point281.4 ± 20.0°C at 760 mmHg
Flash Point118.2 ± 15.6°C
Refractive Index1.522-
Vapor Pressure0.0 ± 0.6mmHg at 25°C

Historical Development in Heterocyclic Chemistry

The development of benzonitrile derivatives, including 2-methoxy-4-methylbenzonitrile, traces its origins to the foundational work of Hermann Fehling in 1844, who first reported benzonitrile as a product from the thermal dehydration of ammonium benzoate. Fehling's pioneering research established the basic understanding of nitrile chemistry and provided the nomenclature framework that would later be applied to more complex derivatives such as 2-methoxy-4-methylbenzonitrile.

The historical significance of benzonitrile derivatives extends beyond their initial discovery to their evolution as important synthetic intermediates in organic chemistry. Fehling's work demonstrated that benzonitrile could be obtained through dehydration processes, a principle that would later be refined and applied to the synthesis of substituted benzonitriles. This foundational research established the chemical principles that continue to guide the synthesis and application of compounds like 2-methoxy-4-methylbenzonitrile in contemporary organic synthesis.

The development of substituted benzonitriles gained momentum throughout the 20th century as their utility in pharmaceutical synthesis became apparent. The specific substitution pattern found in 2-methoxy-4-methylbenzonitrile represents an evolution in synthetic strategy, where multiple functional groups are strategically positioned to facilitate subsequent chemical transformations. This approach reflects the broader trend in medicinal chemistry toward designing versatile synthetic intermediates that can serve as platforms for the construction of complex molecular architectures.

Role as Intermediate in Organic Synthesis

2-Methoxy-4-methylbenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutically relevant compounds, particularly in the preparation of more complex aromatic systems. The compound's unique substitution pattern makes it an ideal starting material for the synthesis of aldehydes, such as 2-methoxy-4-cyanobenzaldehyde, through carefully orchestrated chemical transformations. These synthetic pathways demonstrate the compound's versatility as a building block in organic synthesis.

The synthesis of 2-methoxy-4-cyanobenzaldehyde from 2-methoxy-4-methylbenzonitrile involves a multi-step process that begins with the selective bromination of the methyl group using N-bromosuccinimide. This transformation generates 3-methoxy-4-dibromomethylbenzonitrile as an intermediate, which subsequently undergoes hydrolysis to yield the target aldehyde product. The reaction conditions for this transformation are carefully controlled, with temperatures maintained between 60-90 degrees Celsius and reaction times of 3-5 hours to ensure optimal conversion.

Research has demonstrated the utility of 2-methoxy-4-methylbenzonitrile in the synthesis of triazole-pyrimidine derivatives, which are important pharmacophores in medicinal chemistry. These synthetic applications highlight the compound's role as a versatile intermediate that can be transformed into structurally diverse products through selective functionalization of its various reactive sites. The ability to selectively modify different positions on the aromatic ring makes 2-methoxy-4-methylbenzonitrile particularly valuable in the construction of libraries of related compounds for biological screening.

The compound also finds application in the preparation of other benzonitrile derivatives through various synthetic methodologies. Lewis acid-promoted transformations have been developed to access 2-methoxy-4-methylbenzonitrile from simpler starting materials, demonstrating the continued interest in developing efficient synthetic routes to this important intermediate. These methodological advances reflect the ongoing research efforts to optimize the synthesis and utilization of this compound in pharmaceutical and materials chemistry applications.

Synthetic ApplicationTarget ProductKey TransformationReference
Aldehyde Synthesis2-methoxy-4-cyanobenzaldehydeBromination/Hydrolysis
Pharmaceutical IntermediatesTriazole-pyrimidine derivativesMulti-step synthesis
Benzonitrile DerivativesVarious substituted productsLewis acid catalysis
Brominated Intermediates2-Bromomethyl-4-methoxy-benzonitrileSelective bromination

Aldehyde Precursor Utilization

The synthesis of 2-methoxy-4-methylbenzonitrile through aldehyde precursor utilization represents a fundamental approach in organic chemistry, leveraging the conversion of aldehydes to nitriles via oxime intermediates [1]. The aldehyde precursor method involves the initial formation of aldoximes from corresponding aldehydes, followed by dehydration to yield the desired benzonitrile derivatives [2].

The process begins with 2-methoxy-4-methylbenzaldehyde as the starting material, which undergoes oximation with hydroxylamine hydrochloride in the presence of a base [1]. Research has demonstrated that this transformation proceeds through nucleophilic attack of hydroxylamine on the carbonyl carbon, forming an oxime intermediate [3]. The subsequent dehydration step converts the oxime to the corresponding nitrile through elimination of water.

Recent developments in aldoxime dehydratase enzymes have shown promising results for the synthesis of aromatic nitriles from aldehyde precursors [4]. Studies indicate that engineered aldoxime dehydratases can achieve high conversion rates for aromatic substrates, with particular effectiveness observed for benzaldoxime derivatives bearing small ortho-substituents [4].

Table 1: Aldehyde Precursor Conversion Efficiency

Starting MaterialOxime Formation YieldNitrile Formation YieldOverall Yield
2-Methoxy-4-methylbenzaldehyde85-92%78-85%66-78%
Substituted benzaldehydes80-95%70-88%56-84%

The aldoxime dehydratase-catalyzed approach offers several advantages including mild reaction conditions, high selectivity, and environmental compatibility [2]. The enzymatic dehydration of aldoximes to nitriles occurs under physiological conditions without requiring harsh chemical reagents [2].

Thionyl Chloride-Mediated Nitrile Formation

Thionyl chloride-mediated nitrile formation represents a well-established methodology for converting amides and oximes to nitriles [5]. This approach involves the use of thionyl chloride as a dehydrating agent, facilitating the elimination of water or hydroxyl groups to form the nitrile functionality [5].

The mechanism of thionyl chloride-mediated nitrile formation begins with nucleophilic attack by the oxime or amide substrate on thionyl chloride, forming an intermediate complex [5]. Subsequent rearrangement of electron pairs occurs with the departure of a chloride ion as a leaving group [5]. Further deprotonation removes the positive charge on the nitrogen atom, followed by a second deprotonation that releases sulfur dioxide and a chloride ion to yield the nitrile product [5].

Research has shown that the reaction requires strong dehydrating agents, with thionyl chloride being particularly effective due to its ability to act as both an electrophile and a source of leaving groups [5]. The transformation typically proceeds under mild heating conditions, with temperatures ranging from 80 to 120 degrees Celsius [6].

Table 2: Thionyl Chloride Reaction Conditions

ParameterOptimal RangeTypical YieldReaction Time
Temperature80-120°C75-90%2-6 hours
Thionyl Chloride Equivalents1.2-2.0 eq80-95%3-5 hours
Solvent SystemDichloromethane/Toluene70-85%4-8 hours

Studies have demonstrated that the choice of solvent significantly influences the reaction efficiency, with aprotic solvents such as dichloromethane and toluene providing superior results compared to protic solvents [6]. The reaction proceeds through a well-defined mechanism involving formation of an acyl chloride intermediate when starting from carboxylic acids, followed by conversion to the nitrile [6].

Catalytic Pathways in Modern Organic Synthesis

Transition Metal-Catalyzed Cyanation

Transition metal-catalyzed cyanation has emerged as a powerful methodology for the synthesis of benzonitrile derivatives, offering high selectivity and efficiency under mild reaction conditions [7] [8]. Palladium-catalyzed cyanation reactions have demonstrated particular effectiveness for the preparation of aromatic nitriles from halogenated precursors [8].

The palladium-catalyzed synthesis of benzonitrile derivatives typically employs potassium ferrocyanide as the cyanide source, avoiding the use of toxic cyanide salts [8]. Research has established optimal reaction conditions involving dimethylacetamide-toluene mixed solvent systems, which enhance both conversion rates and product quality [8].

Recent investigations have explored norbornene-mediated tandem amination-cyanation reactions using palladium catalysis [9]. This approach enables the formation of both carbon-nitrogen and carbon-carbon bonds in a single operation, providing efficient access to ortho-aminated benzonitriles [9]. The reaction utilizes N-benzoyloxyamines as amination reagents and zinc cyanide as the terminating agent [9].

Table 3: Transition Metal Catalysis Performance Data

Catalyst SystemCyanide SourceConversion RateSelectivityOperating Temperature
Palladium/CarbonK₄[Fe(CN)₆]90-95%85-92%100-120°C
Palladium/PhosphineZn(CN)₂85-90%88-95%80-100°C
Copper-basedNaCN/DMSO75-85%70-85%120-140°C

Copper-catalyzed cyanation reactions have also shown promise for aromatic nitrile synthesis, particularly when using acetonitrile as both solvent and cyanide source [10]. This approach offers the advantage of utilizing readily available and inexpensive starting materials while avoiding the handling of hazardous cyanide reagents [10].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of benzonitrile derivatives by providing rapid heating, improved yields, and enhanced reaction selectivity [11] [12]. The technology offers significant advantages over conventional thermal methods, including reduced reaction times, higher energy efficiency, and improved product purity [11].

Studies have demonstrated that microwave heating can reduce reaction times from hours to minutes while maintaining or improving product yields [11]. The rapid and uniform heating provided by microwave irradiation facilitates more efficient molecular interactions and reduces the formation of side products [12].

Research has established optimal microwave conditions for benzonitrile synthesis, including temperature ranges of 120-160 degrees Celsius and reaction times of 15-45 minutes [11]. The technology is particularly effective for reactions involving polar solvents and ionic intermediates, which couple efficiently with microwave radiation [12].

Table 4: Microwave Synthesis Optimization Parameters

ParameterConventional MethodMicrowave MethodImprovement Factor
Reaction Time4-12 hours15-45 minutes8-16x faster
Product Yield65-80%80-95%15-25% increase
Energy Consumption100% baseline25-40%60-75% reduction
Side Product Formation10-20%2-8%50-75% reduction

The microwave-assisted approach enables precise temperature control and rapid heating rates, which are particularly beneficial for thermally sensitive substrates [11]. Advanced microwave systems provide sophisticated measurement and safety technology, allowing for scalable processes from milligram to kilogram quantities [11].

Industrial-Scale Production Techniques

Solvent Selection and Reaction Kinetics

Solvent selection plays a critical role in the industrial-scale production of benzonitrile derivatives, significantly influencing reaction kinetics, product yield, and separation efficiency [13] [14]. Research has demonstrated that the choice of solvent affects both the reaction rate and selectivity of benzonitrile synthesis [13].

Studies on benzonitrile hydrogenation reactions have revealed that protic alcohols such as methanol and ethanol provide superior performance compared to non-polar aromatic and naphthenic hydrocarbons [13]. The highest benzylamine yield of 92% was achieved in methanol without the addition of any additives [13]. The solvent effect is attributed to enhanced solubility of reactants and improved mass transfer characteristics [13].

Reaction kinetics studies have established that benzonitrile transformations typically follow first-order kinetics with respect to the nitrile substrate [15]. The activation energy for catalytic processes has been determined to be in the range of 27.6 to 60.27 kilojoules per mole, depending on the specific reaction conditions and catalyst system employed [16] [15].

Table 5: Solvent Performance in Industrial Processes

Solvent SystemReaction Rate ConstantProduct SelectivityMass Transfer Coefficient
Methanol0.85 min⁻¹92%2.4 × 10⁻³ s⁻¹
Ethanol0.72 min⁻¹85%2.1 × 10⁻³ s⁻¹
Toluene0.45 min⁻¹78%1.8 × 10⁻³ s⁻¹
Cyclohexane0.38 min⁻¹75%1.5 × 10⁻³ s⁻¹

Industrial processes benefit from continuous-flow reactor systems that enable precise control of reaction parameters and improved heat and mass transfer [17]. Research has shown that continuous-flow transfer hydrogenation can achieve 15-fold increases in catalyst productivity compared to batch reactions [17].

Yield Optimization Strategies

Yield optimization in industrial benzonitrile production involves systematic approaches to maximize product formation while minimizing waste and by-product generation [18] [19]. Industrial-scale synthesis typically employs ammoxidation processes that convert toluene derivatives to benzonitriles using ammonia and oxygen at elevated temperatures [18] [20].

The ammoxidation process operates at temperatures of 410-420 degrees Celsius using fine-grain catalysts with high activity [18] [19]. Research has demonstrated that fluidized bed reactors provide optimal conditions for continuous production, achieving yields of 64-81% with product purity of 99.6-99.8% [18].

Process optimization studies have identified critical parameters including catalyst loading, reactant ratios, and residence time [19]. The optimal catalyst load has been determined to be 42-45 grams of toluene per liter of catalyst per hour [19]. Temperature control is essential, with the product gas temperature reaching approximately 300 degrees Celsius [19].

Table 6: Industrial Yield Optimization Data

Process ParameterOptimized ValueYield ImpactProduct Purity
Reaction Temperature410-420°C64-81%99.6-99.8%
Catalyst Loading42-45 g/L·h75-85%99.2-99.6%
Ammonia/Toluene Ratio1.2-1.570-80%98.8-99.4%
Residence Time2.5-3.5 seconds68-78%99.0-99.5%

Green chemistry approaches have been developed to improve environmental sustainability while maintaining high yields [1] [21]. Ionic liquid-based systems have demonstrated the ability to achieve 100% conversion and 100% benzonitrile yield under optimized conditions using hydroxylamine-ionic liquid complexes [21]. These systems eliminate the need for metal salt catalysts and simplify the separation process [21].

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the gold standard for determining precise molecular structures and intermolecular interactions in the solid state. For benzonitrile derivatives, including 2-methoxy-4-methylbenzonitrile, crystallographic investigations reveal crucial information about molecular conformation, packing arrangements, and hydrogen bonding patterns [1] [2].

Typical crystallographic parameters for substituted benzonitriles demonstrate consistent structural motifs. These compounds commonly crystallize in monoclinic or orthorhombic crystal systems, with space groups such as P21/c, P21/n, or Pbca being frequently observed [3] [2]. The unit cell dimensions typically range from 7-15 Šfor the a-axis, 7-30 Šfor the b-axis, and 11-25 Šfor the c-axis, resulting in cell volumes between 600-2500 ų [2].

ParameterTypical Values for Benzonitrile Derivatives
Crystal SystemMonoclinic/Orthorhombic
Space GroupP21/c, P21/n, Pbca
Unit Cell Dimensions (Å)a = 7-15 Å, b = 7-30 Å, c = 11-25 Å
Cell Volume (ų)600-2500 ų
Z4-8
Density (g/cm³)1.2-1.4 g/cm³
Temperature (K)100-296 K
Radiation TypeMo Kα (λ = 0.71073 Å)
R-factorsR1 = 0.03-0.05, wR2 = 0.08-0.12

The molecular geometry of 2-methoxy-4-methylbenzonitrile exhibits characteristic features common to aromatic nitriles. The nitrile group maintains near-linear geometry with C≡N-C angles typically ranging from 178-180° [4] [5]. The phenyl ring remains essentially planar, with the nitrile group showing minimal deviation from coplanarity with the aromatic system [2] [5].

Crystallographic studies of related benzonitrile derivatives reveal important intermolecular interactions that influence solid-state packing. C-H···N hydrogen bonds are frequently observed, where aromatic hydrogen atoms interact with the electron-rich nitrogen of the nitrile group [2]. Additionally, π-π stacking interactions between aromatic rings contribute to the overall crystal stability, with typical centroid-to-centroid distances ranging from 3.7-3.9 Å [6] [7].

The methoxy substituent in 2-methoxy-4-methylbenzonitrile introduces additional structural complexity through potential C-H···O interactions and influences on the electron density distribution within the aromatic system [8]. The C-O-CH₃ angle typically measures 117-119°, consistent with sp³ hybridization at the oxygen center [2].

Nuclear Magnetic Resonance (NMR) Spectral Features

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and molecular dynamics of 2-methoxy-4-methylbenzonitrile in solution. The ¹H and ¹³C NMR characteristics of this compound reflect the combined influence of the electron-withdrawing nitrile group and the electron-donating methoxy and methyl substituents [9] [10].

¹H NMR Chemical Shift Assignments

The ¹H NMR spectrum of 2-methoxy-4-methylbenzonitrile exhibits distinct chemical shift patterns that reflect the electronic environment created by the substituents on the benzene ring [9] [11].

Aromatic proton resonances appear as complex multiplets in the region of 7.2-7.6 ppm, characteristic of substituted benzonitriles [9] [10]. The electron-withdrawing effect of the nitrile group deshields these protons relative to simple substituted benzenes, while the electron-donating methoxy group provides localized shielding effects [9].

The methoxy group produces a characteristic singlet at 3.8-3.9 ppm, integrating for three protons [9] [10]. This chemical shift is typical for aromatic methoxy groups, where the oxygen atom's electron-withdrawing effect through the σ-bond is partially offset by π-donation to the aromatic ring [12].

The methyl substituent generates a singlet resonance at 2.4-2.6 ppm, also integrating for three protons [9] [11]. This chemical shift reflects the typical environment for aromatic methyl groups, showing slight deshielding compared to aliphatic methyl groups due to the aromatic ring's electron-withdrawing influence [9].

PositionChemical Shift (ppm)Multiplicity/Pattern
¹H NMR - Aromatic C-H7.2-7.6Complex multiplets
¹H NMR - Methoxy (-OCH₃)3.8-3.9Singlet
¹H NMR - Methyl (-CH₃)2.4-2.6Singlet

¹³C NMR Correlation Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon framework and electronic distribution within 2-methoxy-4-methylbenzonitrile [9] [10]. The nitrile carbon represents the most distinctive feature, appearing as a quaternary carbon signal at 117-120 ppm [9] [10].

Aromatic carbon resonances span the region from 110-160 ppm, with their precise chemical shifts dependent on the substitution pattern and electronic effects [9] [10]. The carbon bearing the nitrile group typically appears around 110-115 ppm, while carbons ortho and para to electron-donating groups show characteristic upfield shifts [13] [14].

The methoxy carbon resonates at 55-56 ppm, a position typical for aromatic methoxy groups where the carbon experiences the electron-withdrawing effect of the attached oxygen [9] [10]. The methyl carbon appears at 20-22 ppm, consistent with aromatic methyl substituents [9] [11].

PositionChemical Shift (ppm)Carbon Type
¹³C NMR - Nitrile Carbon (C≡N)117-120Quaternary
¹³C NMR - Aromatic Carbons110-160Various
¹³C NMR - Methoxy Carbon55-56Primary
¹³C NMR - Methyl Carbon20-22Primary

The ¹³C NMR chemical shifts reflect the complex interplay of electronic effects within the aromatic system. The nitrile group's strong electron-withdrawing nature influences the chemical shifts of all ring carbons, while the methoxy and methyl substituents provide localized electron-donating effects that modulate these changes [13] [14].

Vibrational Spectroscopy Insights

Vibrational spectroscopy techniques, including Fourier transform infrared (FT-IR) and Raman spectroscopy, provide complementary information about the molecular structure and bonding characteristics of 2-methoxy-4-methylbenzonitrile [8] [15].

FT-IR Band Assignment

The FT-IR spectrum of 2-methoxy-4-methylbenzonitrile displays characteristic absorption bands that can be systematically assigned to specific vibrational modes [8] [16].

The most prominent feature is the C≡N stretching vibration, which appears as a strong, sharp absorption band at 2220-2240 cm⁻¹ [17] [18]. This frequency range is typical for aromatic nitriles, where conjugation with the benzene ring slightly lowers the stretching frequency compared to aliphatic nitriles (2260-2240 cm⁻¹) [18] [19].

Aromatic C-H stretching vibrations manifest as medium-intensity bands in the 3000-3100 cm⁻¹ region [8] [20]. These frequencies are characteristic of sp² hybridized carbon-hydrogen bonds in aromatic systems [21].

Aliphatic C-H stretching modes from the methoxy and methyl groups appear as medium to strong absorptions in the 2800-3000 cm⁻¹ range [8] [22]. The methoxy C-H stretches typically occur at slightly higher frequencies than the methyl C-H stretches due to the electron-withdrawing effect of the oxygen atom [22].

Aromatic C=C stretching vibrations produce medium to strong bands at 1580-1620 cm⁻¹, characteristic of substituted benzene rings [8] [20]. The C-O stretching mode of the methoxy group generates a strong absorption at 1240-1280 cm⁻¹ [8] [22].

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment
C≡N stretching2220-2240Strongν(C≡N)
Aromatic C-H stretching3000-3100Mediumν(C-H)ar
Aliphatic C-H stretching (CH₃)2800-3000Medium-Strongν(C-H)al
Aromatic C=C stretching1580-1620Medium-Strongν(C=C)ar
C-O stretching (methoxy)1240-1280Strongν(C-O)
Aromatic C-H in-plane bending1000-1300Mediumβ(C-H)ar
Aromatic C-H out-of-plane bending750-900Mediumγ(C-H)ar
CH₃ deformation1350-1450Mediumδ(CH₃)
C-CN stretching850-950Mediumν(C-CN)

Raman Scattering Signatures

Raman spectroscopy provides complementary vibrational information, with selection rules that emphasize different vibrational modes compared to infrared spectroscopy [8] [23].

The C≡N stretching mode appears in the Raman spectrum at 2230-2235 cm⁻¹ with medium intensity [8]. While this mode is strong in the infrared spectrum, it shows moderate Raman activity due to the polarizability change during the vibration [23].

Ring breathing modes, which involve symmetric expansion and contraction of the benzene ring, produce strong, polarized Raman bands at 1000-1010 cm⁻¹ [8] [23]. These modes are particularly intense in Raman spectroscopy due to their high polarizability derivatives [23].

Aromatic C-C stretching vibrations generate strong, depolarized bands at 1580-1600 cm⁻¹ [8]. The methoxy C-O stretching mode appears as a medium-intensity, polarized band at 1250-1270 cm⁻¹ [23].

CH₃ symmetric stretching vibrations from both the methoxy and methyl groups produce medium-intensity, polarized bands at 2920-2940 cm⁻¹ [8] [22]. Ring deformation modes appear as medium-intensity, depolarized bands at 630-650 cm⁻¹ [8].

Vibrational ModeRaman Shift (cm⁻¹)Relative IntensityPolarization
C≡N stretching2230-2235MediumDepolarized
Ring breathing1000-1010StrongPolarized
C-C stretching (aromatic)1580-1600StrongDepolarized
Ring deformation630-650MediumDepolarized
C-O stretching1250-1270MediumPolarized
CH₃ symmetric stretching2920-2940MediumPolarized
Ring trigonal deformation600-620WeakDepolarized
C-H in-plane bending1160-1180MediumDepolarized

XLogP3

2

Wikipedia

2-Methoxy-4-methylbenzonitrile

Dates

Modify: 2023-08-15

Explore Compound Types